
6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate is a synthetic steroidal compound with the molecular formula C23H29ClO4. It is known for its significant biological activities and is used in various scientific research fields. The compound is characterized by the presence of a chlorine atom at the 6th position and an acetate group at the 17th position of the pregnadiene structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate typically involves the chlorination of pregna-4,6-diene-3,20-dione followed by acetylation. The chlorination is usually carried out using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 6th position. The acetylation is then performed using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups at the 6th position.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in treating hormonal disorders and certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical laboratories.
Wirkmechanismus
The mechanism of action of 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate involves its interaction with steroid hormone receptors. The compound binds to these receptors, leading to the modulation of gene expression and subsequent biological effects. It primarily targets pathways involved in hormone regulation and cellular proliferation .
Vergleich Mit ähnlichen Verbindungen
- 6-Chloro-3,20-dioxopregna-1,4,6-trien-17-yl acetate
- 2,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate
- Megestrol acetate dimer
Uniqueness: 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate is unique due to its specific structural modifications, such as the chlorine atom at the 6th position and the acetate group at the 17th position. These modifications confer distinct biological activities and make it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C23H29ClO4 |
|---|---|
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
[(17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16?,17?,18?,21?,22?,23-/m0/s1 |
InChI-Schlüssel |
QMBJSIBWORFWQT-FCULIJFESA-N |
Isomerische SMILES |
CC(=O)[C@]1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


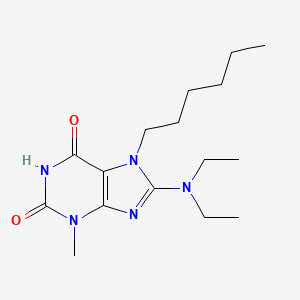


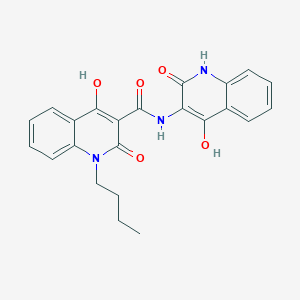
![2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11993221.png)
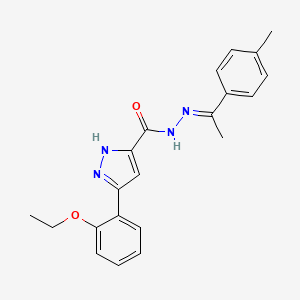
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993249.png)
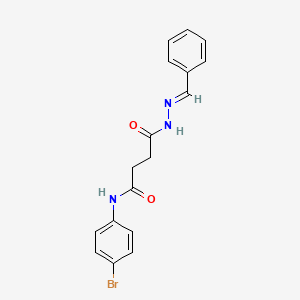
![(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993269.png)
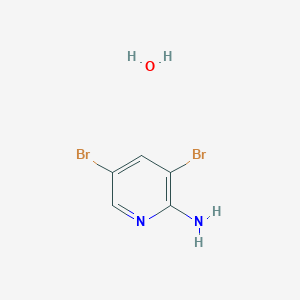
![5-(2,4-Dichlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993274.png)
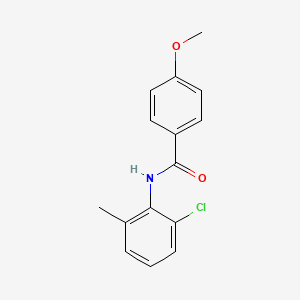
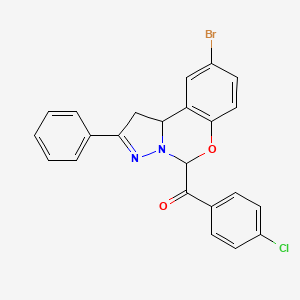
![ethyl 6-bromo-5-hydroxy-1-methyl-2-{[methyl(phenyl)amino]methyl}-1H-indole-3-carboxylate](/img/structure/B11993283.png)
